molecular formula C8H6N2OS B580285 6-(Thiophen-2-yl)pyrimidin-4-ol CAS No. 1105195-61-6

6-(Thiophen-2-yl)pyrimidin-4-ol

Cat. No.: B580285
CAS No.: 1105195-61-6
M. Wt: 178.209
InChI Key: BDPBCAUQPGNSHX-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring The presence of these two rings makes it an interesting compound for various chemical and biological studies Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction is carried out under reflux conditions to obtain the desired pyrimidine derivative . Another method involves the condensation of 2-acetylthiophene with anisaldehyde in ethanol, followed by the addition of an aqueous solution of potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and combinatorial chemistry, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the thiophene and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene and pyrimidine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)pyrimidin-4-ol is unique due to the combination of thiophene and pyrimidine rings, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug design make it a valuable compound in scientific research.

Biological Activity

6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆N₂OS. The compound features a pyrimidine ring with a hydroxyl group (-OH) at the 4-position and a thiophene substituent at the 6-position. This unique structural combination may enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions between thiophene-substituted chalcones and guanidine. Key methods include:

  • Refluxing with Acetylacetone : This method yields pyrimidopyrimidines that can be further modified.
  • Reaction with POCl₃ and Aniline : This step is crucial for obtaining the final product.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : The compound has been shown to modulate immune responses effectively, reducing inflammation in various models.
  • Antioxidant Properties : It has demonstrated potential as an antioxidant, particularly in inhibiting reactive oxygen species (ROS) .
  • Anticancer Activity : Preliminary studies suggest that it may possess antitumor properties, particularly against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals insights into SAR:

Compound NameStructural FeaturesNotable Activities
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-thionePyridine ring instead of hydroxylAntioxidant and anti-inflammatory
4-(Benzofuran)-6-(thiophen-2-yl)pyrimidin-2(1H)-amineBenzofuran moietyAntimicrobial and anticancer
5-(Thiazolyl)-6-(thiophen-2-yl)pyrimidinoneThiazole ringAntimicrobial and antifungal

The presence of electron-donating or withdrawing groups significantly affects the compound's potency against various biological targets, including cyclooxygenase (COX) enzymes, which are pivotal in inflammation .

Case Studies

  • Anti-tumor Studies : In a study assessing the antitumor activity of related pyrimidine derivatives, compounds similar to this compound were evaluated against Ehrlich Ascites Carcinoma and Sarcoma-180 models. The results indicated significant reductions in tumor growth, suggesting a potential pathway for therapeutic development .
  • Immunological Research : A study focusing on the anti-inflammatory properties highlighted the compound's ability to modulate cytokine production in immune cells, demonstrating its potential application in treating autoimmune diseases .

Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPBCAUQPGNSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303181
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-61-6
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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